Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI)
CAS No.:
Cat. No.: VC16536163
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-[(Z)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile |
| Standard InChI | InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8+ |
| Standard InChI Key | YRRDUAKMLWKHMJ-CSKARUKUSA-N |
| Isomeric SMILES | C1CN2CC1/C(=N/OCC#N)/C2 |
| Canonical SMILES | C1CN2CC1C(=NOCC#N)C2 |
Introduction
Molecular Structure and Chemical Identity
Structural Features
The compound’s IUPAC name, 2-[(Z)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile, reflects its bicyclic framework and substituents. Key structural elements include:
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A 1-azabicyclo[2.2.1]heptane scaffold, a seven-membered ring system containing one nitrogen atom and two bridging carbons.
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An (Z)-iminooxy group () at the 3-position of the bicyclic core.
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An acetonitrile () moiety attached to the iminooxy oxygen.
The Z-configuration of the iminooxy group imposes steric constraints that influence the molecule’s conformational flexibility and intermolecular interactions.
Spectroscopic and Computational Data
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Standard InChI:
InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8+ -
Canonical SMILES:
C1CN2CC1C(=NOCC#N)C2 -
Molecular Weight: 165.19 g/mol.
Density functional theory (DFT) calculations predict a planar geometry for the iminooxy-acetonitrile segment, with the nitrile group adopting a linear orientation relative to the oxygen atom. This arrangement enhances dipole-dipole interactions, potentially affecting solubility and crystallization behavior.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of azabicyclo[2.2.1]heptane derivatives typically involves cycloaddition or ring-closing metathesis strategies. For this compound, a plausible pathway includes:
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Formation of the Bicyclic Core: Cyclopentadiene and chloronitroso cyclohexane undergo a Diels-Alder reaction to generate a 2-oxa-3-azabicyclo[2.2.1]hept-5-ene intermediate .
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Functionalization: The intermediate is reacted with acetonitrile-derived reagents to introduce the iminooxy-acetonitrile group. Steric control is critical to maintaining the Z-configuration.
Reaction conditions (e.g., solvents, catalysts) significantly impact yield and purity. For example, ethereal solvents like tetrahydrofuran (THF) favor selective functionalization, while protic solvents may lead to side reactions .
Optimization Challenges
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Regioselectivity: Competing reactions at the bicyclic nitrogen versus oxygen sites require careful modulation of electrophilic reagents.
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Stability: The iminooxy group is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous synthesis protocols.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 165.19 g/mol |
| Melting Point | Not reported (decomposition observed) |
| Solubility | Moderate in polar aprotic solvents |
| Stability | Sensitive to moisture and UV light |
| Partition Coefficient (LogP) | Estimated 1.2 (ACD/Labs) |
The compound’s limited solubility in water () restricts its use in aqueous systems unless formulated with co-solvents or surfactants.
Applications in Materials Science
Ion Uptake Systems
Compounds with azabicyclic frameworks have demonstrated efficacy in lithium ion sequestration. In mass spectrometric doping studies, analogs of this compound showed preferential binding to over , , or , attributed to the optimal cavity size and oxygen donor atoms .
Coordination Chemistry
The iminooxy and nitrile groups serve as potential ligands for transition metals. For example, silver(I) complexes of related structures exhibit luminescent properties, suggesting applications in optoelectronic materials .
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